ALDH3A1 inhibitor EN40
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Overview
Description
ALDH3A1 inhibitor EN40 is a potent and selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1). This compound is a covalent ligand that exhibits an IC50 value of 2 micromolar, making it highly effective in inhibiting the activity of ALDH3A1 . ALDH3A1 is an enzyme involved in the detoxification of aldehydes, and its inhibition has significant implications in cancer therapy, particularly in lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALDH3A1 inhibitor EN40 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a furan derivative, followed by its reaction with a pyridine derivative to form the core structure of EN40.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: ALDH3A1 inhibitor EN40 primarily undergoes covalent bonding reactions with the catalytic cysteine residue in the active site of ALDH3A1 . This covalent interaction is crucial for its inhibitory activity.
Common Reagents and Conditions: The synthesis of EN40 involves the use of reagents such as furan derivatives, pyridine derivatives, and various functional group modifiers. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired product .
Major Products Formed: The major product formed from the synthesis of EN40 is the final inhibitor compound itself, which is characterized by its high purity and selective inhibitory activity against ALDH3A1 .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ALDH3A1 inhibitor EN40 involves its covalent binding to the catalytic cysteine residue in the active site of ALDH3A1. This binding inhibits the enzyme’s activity, leading to the accumulation of toxic aldehydes and increased oxidative stress in cancer cells . The inhibition of ALDH3A1 impairs the survival and proliferation of cancer cells, making EN40 a promising therapeutic agent .
Comparison with Similar Compounds
Uniqueness of EN40: ALDH3A1 inhibitor EN40 is unique due to its high selectivity and potency as a covalent inhibitor of ALDH3A1. Unlike other inhibitors, EN40 specifically targets ALDH3A1 without affecting other isoforms such as ALDH1A3 and ALDH6A1 . This selectivity makes EN40 particularly effective in targeting lung cancer cells that express ALDH3A1 .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNKILJNUUDFFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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